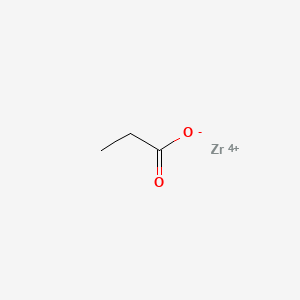
Zirconium propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium propionate is a chemical compound consisting of zirconium (IV) and propionate ions. It is typically found as a white, free-flowing powder with a slight odor of propionic acid. This compound is not soluble in water but dissolves in organic solvents such as ethanol, ethyl acetate, and isopropanol . This compound is primarily used as an adhesion promoter in solvent-based inks and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zirconium propionate can be synthesized through the reaction of zirconium (IV) compounds with propionic acid. One common method involves dissolving zirconium (IV) isopropoxide in propionic acid, which results in the formation of this compound . The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zirconium (IV) chloride with propionic acid in the presence of a suitable solvent. The reaction mixture is then heated to facilitate the formation of this compound, which is subsequently purified and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Zirconium propionate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: High temperatures (around 350°C) are required to decompose this compound to zirconium oxide.
Substitution: Reactions with acetic acid or other carboxylic acids can lead to the substitution of propionate groups.
Major Products Formed:
Applications De Recherche Scientifique
Zirconium propionate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which zirconium propionate exerts its effects is primarily through its ability to form strong bonds with organic polymers and substrates. This enhances the adhesion properties of coatings and inks. In biological applications, this compound’s antimicrobial and anticancer activities are attributed to its ability to generate reactive oxygen species (ROS) that induce cell damage .
Comparaison Avec Des Composés Similaires
- Zirconium acetate
- Zirconium butyrate
- Zirconium isopropoxide
Comparison: Zirconium propionate is unique in its solubility in organic solvents and its specific use as an adhesion promoter in solvent-based inks. Compared to zirconium acetate, which is more commonly used in aqueous systems, this compound offers better compatibility with non-aqueous solvents . Zirconium butyrate and zirconium isopropoxide have similar applications but differ in their solubility and reactivity profiles .
Propriétés
Numéro CAS |
25710-96-7 |
|---|---|
Formule moléculaire |
C3H6O2Zr |
Poids moléculaire |
165.30 g/mol |
Nom IUPAC |
propanoic acid;zirconium |
InChI |
InChI=1S/C3H6O2.Zr/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
Clé InChI |
UADUAXMDVVGCGW-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].[Zr+4] |
SMILES canonique |
CCC(=O)O.[Zr] |
Key on ui other cas no. |
84057-80-7 25710-96-7 |
Description physique |
DryPowde |
Pictogrammes |
Irritant |
Numéros CAS associés |
84057-80-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















